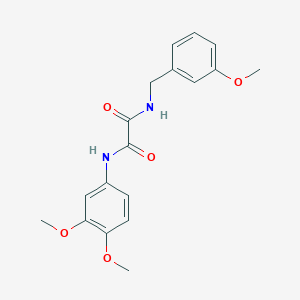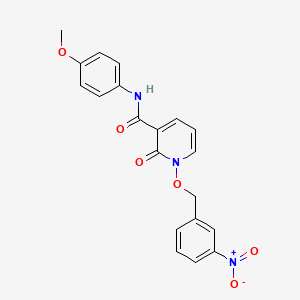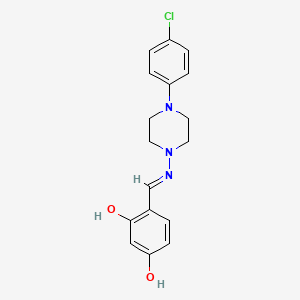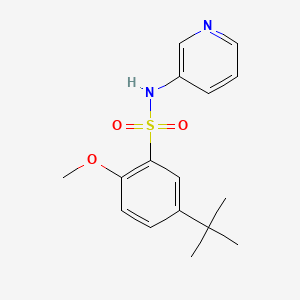
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide, also known as CDPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Wirkmechanismus
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide binds to a specific site on mGluR5, which is distinct from the glutamate binding site, and enhances the receptor response to glutamate. This results in the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are involved in synaptic plasticity and neuronal survival. The positive modulation of mGluR5 by N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a neurotrophin that promotes neuronal growth and survival.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to modulate various neurotransmitter systems, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, motivation, and reward. N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has also been found to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of neurodegenerative diseases. Moreover, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to enhance the activity of neural stem cells and promote their differentiation into mature neurons, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has several advantages for laboratory experiments, such as its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide also has some limitations, such as its short half-life and the potential for off-target effects at high concentrations. Moreover, the optimal dosing and administration regimen of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide for different CNS disorders are still under investigation.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide. First, the therapeutic potential of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide for various CNS disorders needs to be further validated in clinical trials. Second, the mechanisms underlying the neuroprotective and neurogenic effects of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide need to be elucidated in more detail. Third, the development of novel PAMs of mGluR5 with improved pharmacokinetic and pharmacodynamic properties may provide new opportunities for the treatment of CNS disorders. Fourth, the role of mGluR5 in the pathogenesis of ASD and other neurodevelopmental disorders needs to be further investigated. Finally, the potential interactions between N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide and other pharmacological agents need to be studied to avoid potential adverse effects.
Synthesemethoden
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide involves the reaction between 4-ethyl-1,4-diazepan-1-amine and N-(1-cyano-1,2-dimethylpropyl)propanamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps. The yield of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent composition.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been extensively studied in preclinical models of various CNS disorders, such as schizophrenia, anxiety, depression, and addiction. The positive modulation of mGluR5 by N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been shown to enhance synaptic plasticity, reduce neuroinflammation, and promote neurogenesis, which may underlie its therapeutic effects. Moreover, N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide has been found to improve cognitive function and social behavior in animal models of autism spectrum disorders (ASD).
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O/c1-6-19-8-7-9-20(11-10-19)14(4)15(21)18-16(5,12-17)13(2)3/h13-14H,6-11H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJQIQPOGAUKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-1,4-diazepan-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2893839.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)
![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2893841.png)


![2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2893845.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893847.png)
![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid](/img/structure/B2893848.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2893856.png)